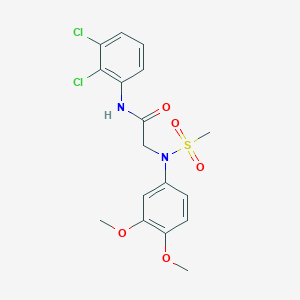![molecular formula C16H13IN2O3 B4849812 1-[(4-iodobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide](/img/structure/B4849812.png)
1-[(4-iodobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide
描述
1-[(4-iodobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide, also known as IQOX, is a synthetic compound that has been widely studied for its potential applications in scientific research. IQOX is a quinoxaline derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The mechanism of action of 1-[(4-iodobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide is not fully understood, but it is believed to involve the formation of a quinoxaline N-oxide radical intermediate. This intermediate can then react with ROS, leading to the production of a fluorescent signal. 1-[(4-iodobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide has also been shown to have antioxidant properties, which may contribute to its ability to detect ROS.
Biochemical and Physiological Effects:
In addition to its use as a fluorescent probe, 1-[(4-iodobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide has been shown to have a range of biochemical and physiological effects. It has been shown to have neuroprotective properties, reducing oxidative stress and cell death in models of neurodegenerative diseases. 1-[(4-iodobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in cells.
实验室实验的优点和局限性
One of the main advantages of 1-[(4-iodobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide is its selectivity for ROS, allowing for the specific detection of oxidative stress in cells. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, 1-[(4-iodobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide has some limitations, including its instability in aqueous solutions and its potential toxicity at high concentrations.
未来方向
There are several potential future directions for research involving 1-[(4-iodobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide. One area of interest is the development of new fluorescent probes based on the 1-[(4-iodobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide scaffold, with improved stability and selectivity for ROS. Another potential direction is the use of 1-[(4-iodobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide as a therapeutic agent for neurodegenerative diseases, based on its neuroprotective properties. Overall, 1-[(4-iodobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide is a promising compound with a range of potential applications in scientific research.
科学研究应用
1-[(4-iodobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. 1-[(4-iodobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide has been shown to selectively react with ROS, producing a fluorescent signal that can be used to monitor oxidative stress in cells.
属性
IUPAC Name |
1-[(4-iodophenyl)methoxy]-3-methyl-4-oxidoquinoxalin-4-ium-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13IN2O3/c1-11-16(20)19(15-5-3-2-4-14(15)18(11)21)22-10-12-6-8-13(17)9-7-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMAYTRJUXHOBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2N(C1=O)OCC3=CC=C(C=C3)I)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-butyl 2-({[2-(trifluoromethyl)phenyl]amino}carbonyl)hydrazinecarboxylate](/img/structure/B4849746.png)
![2-{[(2-chloro-6-fluorobenzyl)thio]acetyl}-N-cyclopropylhydrazinecarbothioamide](/img/structure/B4849758.png)
![N-[2-(1H-indol-3-yl)ethyl]-N'-[4-(pentyloxy)phenyl]ethanediamide](/img/structure/B4849770.png)
![3-allyl-5-{3-ethoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4849771.png)
![2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B4849781.png)
![2-(4-ethylphenyl)-3-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4849782.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B4849783.png)
![3-[(4-methylbenzyl)thio]propanohydrazide](/img/structure/B4849785.png)
![3-benzyl-5-[3-methoxy-4-(3-methylbutoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4849786.png)

![1-[(2-fluorobenzyl)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B4849798.png)
![methyl 9-methyl-2-(1,2,3,4-tetrahydro-9H-carbazol-9-ylmethyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4849804.png)
![2-[({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}thio)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4849806.png)